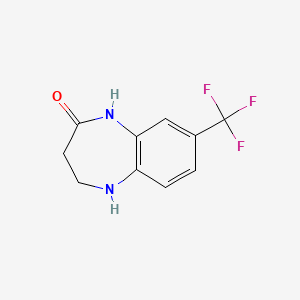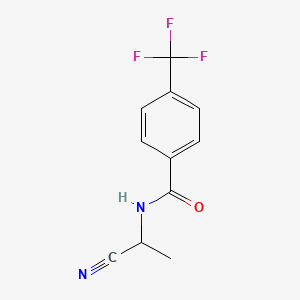
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide, commonly known as CTB or 4-CNB-TFMK, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying different biological processes. In
作用機序
The mechanism of action of CTB involves the formation of a covalent bond between the carbonyl group of CTB and the active site of the protease. This covalent bond is reversible, allowing CTB to act as a competitive inhibitor of protease activity. The trifluoromethyl group of CTB has been found to play an important role in its mechanism of action, with studies suggesting that it may act as a hydrogen bond acceptor, stabilizing the interaction between CTB and the protease.
Biochemical and Physiological Effects
CTB has been found to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on proteases, CTB has been shown to inhibit the activity of other enzymes, including phospholipase A2 and elastase. CTB has also been found to have anti-inflammatory effects, with studies suggesting that it may inhibit the production of inflammatory cytokines such as TNF-α and IL-1β.
実験室実験の利点と制限
CTB has a number of advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. CTB is also highly specific in its inhibition of proteases, making it a valuable tool for studying the mechanism of action of these enzymes. However, CTB also has some limitations. Its inhibitory effects on proteases are reversible, which may limit its usefulness in certain experiments. Additionally, CTB has been found to have some toxicity in vitro, which may limit its use in certain cell-based assays.
将来の方向性
There are a number of future directions for research on CTB. One area of interest is the development of new derivatives of CTB that may have improved specificity or potency. Another area of interest is the use of CTB in the study of different proteases and their roles in various biological processes. Finally, CTB may have potential therapeutic applications, particularly in the treatment of inflammatory diseases. Further research is needed to explore these and other potential applications of CTB.
Conclusion
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide is a valuable tool for studying different biological processes. Its inhibitory effects on proteases, enzymes, and inflammatory cytokines have made it a valuable tool for studying the mechanism of action of these molecules. While CTB has some limitations, its unique properties make it a valuable tool for scientific research. Further research is needed to explore its potential applications in different areas of research.
合成法
The synthesis method of CTB involves the reaction of 4-trifluoromethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyanoethyl)amine to yield CTB. The chemical structure of CTB is shown in Figure 1.
科学的研究の応用
CTB has been widely used in scientific research as a tool for studying different biological processes. It has been found to be particularly useful in the study of proteases, enzymes that catalyze the hydrolysis of peptide bonds in proteins. CTB has been shown to inhibit the activity of a number of proteases, including trypsin, chymotrypsin, and cathepsin B. This inhibition has been found to be reversible, making CTB a valuable tool for studying the mechanism of action of proteases.
特性
IUPAC Name |
N-(1-cyanoethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c1-7(6-15)16-10(17)8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCSBBKEVXQTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


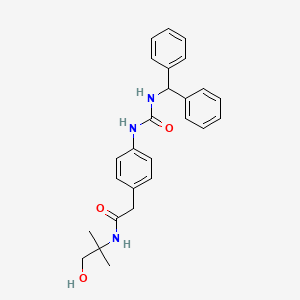
![(E)-3,5-dimethoxy-N-((3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)benzamide](/img/structure/B2660313.png)
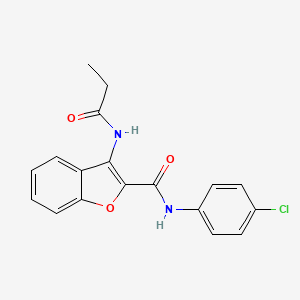
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dimethoxybenzamide](/img/structure/B2660315.png)


![3-methyl-7-[(4-methylphenyl)methyl]-8-(phenylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2660318.png)
![(E)-2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(2-fluorophenyl)prop-2-enamide](/img/structure/B2660319.png)
![4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2660321.png)
![2-(2-chlorophenyl)-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2660322.png)
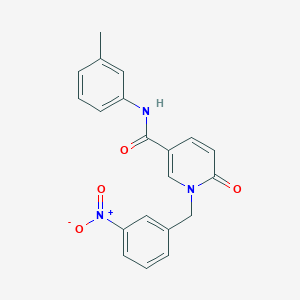
![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2660324.png)
